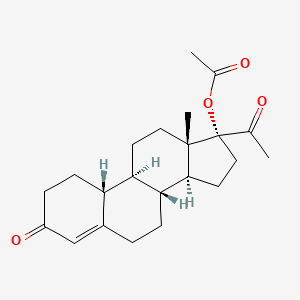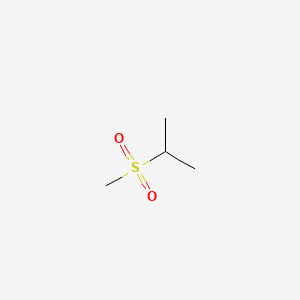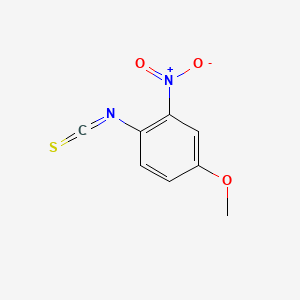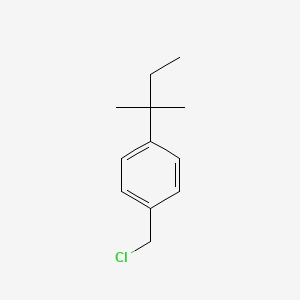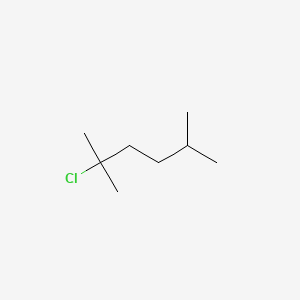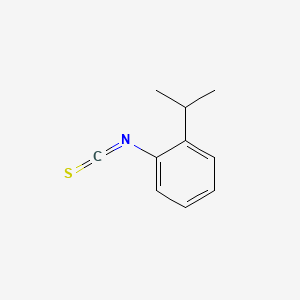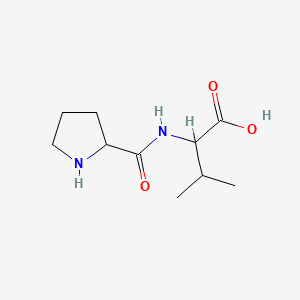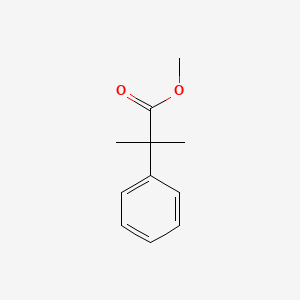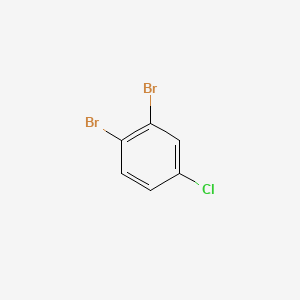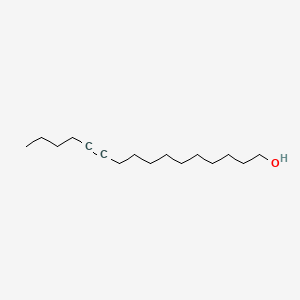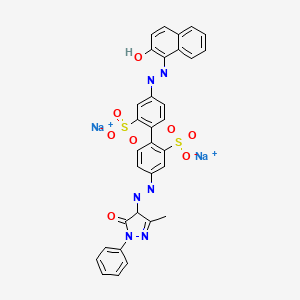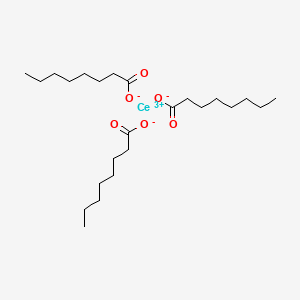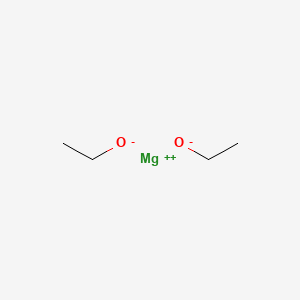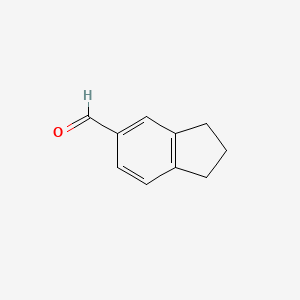
Indan-5-carbaldehyde
Overview
Description
Indan-5-carbaldehyde is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by its IUPAC name, 2,3-dihydro-1H-indene-5-carbaldehyde .
Synthesis Analysis
While specific synthesis routes for Indan-5-carbaldehyde were not found in the search results, it’s worth noting that indole derivatives, which are structurally similar to Indan-5-carbaldehyde, have been synthesized using various methods . More detailed information about the synthesis of Indan-5-carbaldehyde might be found in specialized chemical databases or literature.
Molecular Structure Analysis
The molecular structure of Indan-5-carbaldehyde consists of a ten-membered carbon ring with an attached oxygen atom . The IUPAC Standard InChI for this compound is InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 .
Physical And Chemical Properties Analysis
Indan-5-carbaldehyde has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the search results. For comprehensive data, specialized chemical databases or resources may need to be consulted.
Scientific Research Applications
Pharmaceuticals: Anticancer Applications
Indan-5-carbaldehyde derivatives have been explored for their potential in treating cancer. The indole structure, which is a component of Indan-5-carbaldehyde, is present in many natural and synthetic compounds with significant anticancer properties. Researchers have synthesized various indole derivatives to target cancer cells, aiming to develop new therapeutic agents .
Microbial Inhibition
The indole moiety, related to Indan-5-carbaldehyde, is known for its antimicrobial properties. It has been used to create compounds that can inhibit the growth of various microbes, which is crucial in the development of new antibiotics and antiseptics .
Neurological Disorders
Indole derivatives, including those related to Indan-5-carbaldehyde, have shown promise in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs. Indan-5-carbaldehyde could be used as a starting material for synthesizing such compounds, potentially leading to treatments for chronic inflammatory diseases .
Antiviral Therapeutics
Research has indicated that indole derivatives can exhibit antiviral activities. Compounds synthesized from Indan-5-carbaldehyde could potentially be used to create new antiviral medications, particularly important in the face of emerging viral diseases .
Antioxidant Development
The indole core of Indan-5-carbaldehyde can be utilized to synthesize antioxidants. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .
Agriculture: Plant Growth Regulators
Indole derivatives, related to Indan-5-carbaldehyde, are used in agriculture as plant growth regulators. They can influence various plant processes, including growth, development, and fruiting, which is vital for improving crop yields .
Material Science: Organic Semiconductors
Indan-5-carbaldehyde can be used in the synthesis of organic semiconductors. Its stable structure and electronic properties make it suitable for creating materials used in organic light-emitting diodes (OLEDs) and other electronic devices .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGRNROMJXLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184169 | |
| Record name | Indan-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indan-5-carbaldehyde | |
CAS RN |
30084-91-4 | |
| Record name | 2,3-Dihydro-1H-indene-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30084-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Indanecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030084914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indan-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-INDANECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V816D1X892 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

